2-Chloro-4-(imidazol-1-yl)benzoic acid is an organic compound characterized by a benzoic acid core that is substituted with a chlorine atom and an imidazole ring. This compound is notable for its potential applications in medicinal chemistry and material science due to the unique chemical properties imparted by its functional groups. The presence of the chlorine atom and the imidazole ring allows for diverse interactions in biochemical systems, making it a subject of significant research interest .
The compound's chemical formula is , and it is classified as an aromatic carboxylic acid. It is cataloged under the CAS number 1343201-44-4, and its structural features suggest its relevance in both biological and industrial contexts. Its classification as a benzoic acid derivative positions it within a broader category of compounds that exhibit various pharmacological activities .
The synthesis of 2-Chloro-4-(imidazol-1-yl)benzoic acid typically involves a multi-step process:
The molecular structure of 2-Chloro-4-(imidazol-1-yl)benzoic acid features:
The dihedral angle between the imidazole and benzene rings typically measures around 14.5 degrees in similar compounds, indicating a slight twist that may influence intermolecular interactions .
2-Chloro-4-(imidazol-1-yl)benzoic acid can participate in several chemical reactions:
The mechanism of action for 2-Chloro-4-(imidazol-1-yl)benzoic acid primarily revolves around its interaction with biological macromolecules:
Relevant data regarding solubility, melting point, and reactivity can be crucial for practical applications in laboratory settings .
2-Chloro-4-(imidazol-1-yl)benzoic acid has several notable applications:
This compound's versatility underscores its importance across multiple scientific disciplines, from drug development to materials engineering.
Benzimidazole-benzoic acid hybrids represent a strategically designed pharmacophoric architecture that leverages complementary bioactivity profiles. The benzimidazole nucleus provides critical hydrogen bonding capabilities through its imidazole nitrogen atoms and engages in π-π stacking interactions with biological targets due to its aromatic character. This moiety demonstrates intrinsic structural similarity to purine nucleotides, enabling interactions with enzymes involved in nucleotide metabolism [2]. When hybridized with a benzoic acid moiety—which contributes a negatively ionizable carboxyl group under physiological conditions—these scaffolds acquire enhanced target versatility. The ionizable carboxyl group facilitates ionic interactions with positively charged residues in enzymatic active sites, while the planar benzoic acid ring augments stacking interactions [5] [6].
The specific incorporation of a chloro substituent at the 2-position and an imidazol-1-yl group at the 4-position of the benzoic acid ring (as in 2-chloro-4-(imidazol-1-yl)benzoic acid) introduces distinct electronic and steric effects. The electron-withdrawing chlorine atom modulates the electron density of the aromatic system, potentially enhancing metabolic stability and membrane permeability. Simultaneously, the imidazole moiety introduces an additional hydrogen-bonding site and increases molecular polarity, which can improve target affinity for enzymes requiring polar interactions [1] [7]. This configuration has demonstrated particular relevance in targeting folate-dependent enzymes and sterol biosynthesis machinery, where the hybrid scaffold simultaneously engages multiple binding subsites [5] [6].
Substituted benzoic acid derivatives have evolved from simple preservatives and anti-infectives to sophisticated targeted therapeutics. Early applications capitalized on the antimicrobial properties of simple halogenated benzoates, exemplified by patents disclosing para-substituted derivatives for disinfectant formulations (e.g., EP0135432A1) [10]. The discovery that benzoic acid could serve as a bioisostere for phenylacetic acid expanded its utility in anti-inflammatory agents, while its integration into larger pharmacophores revealed untapped potential.
A transformative advancement emerged with the structural elaboration of the benzoic acid core into heterocycle-fused hybrids. The integration of nitrogen-containing heterocycles (imidazole, benzimidazole, triazole) during the 1990s-2000s marked a significant leap, driven by the clinical success of benzimidazole-based proton pump inhibitors (e.g., omeprazole) and anthelmintics (e.g., albendazole) [2] [5]. This period witnessed systematic exploration of substitution patterns, establishing that:
The development of 2-chloro-4-(imidazol-1-yl)benzoic acid derivatives represents a contemporary iteration of this evolution, where rational hybridization aims to synergize the pharmacological advantages of both benzoic acid and nitrogenous heterocycles [1] [9].
This hybrid scaffold demonstrates targeted affinity for enzymatically significant sites, with research focusing on three primary therapeutic domains:
Table 1: Core Structural and Biochemical Properties of 2-Chloro-4-(imidazol-1-yl)benzoic Acid
Property | Value/Description | Significance |
---|---|---|
CAS Registry Number | 1343201-44-4 | Unique chemical identifier |
Molecular Formula | C₁₀H₇ClN₂O₂ | Elemental composition |
Molecular Weight | 222.63 g/mol | Drug-likeness parameter |
Hydrogen Bond Acceptors | 4 (carbonyl O, imidazole N, carboxylate O) | Target engagement capability |
Hydrogen Bond Donors | 1 (carboxylic acid) | Solubility and target interaction |
SMILES Notation | O=C(O)C1=CC=C(N2C=CN=C2)C=C1Cl | Structural representation |
logP (Predicted) | 1.53 | Moderate lipophilicity [9] |
Antifolate Applications: The scaffold competes with p-aminobenzoic acid (PABA) in microbial folate biosynthesis. The chloro-imidazole benzoic acid variant disrupts dihydrofolate reductase (DHFR) catalysis in Mycobacterium tuberculosis (MtDHFR), where computational modeling indicates ionic interaction between the carboxylate and Arg32/Arg60 residues in the NADPH binding domain [6]. Fragment-based drug design identified this chemotype as a promising starting point for antitubercular agents, with derivatives showing 71-fold improved MtDHFR inhibition (IC₅₀ = 7 μM) compared to initial leads [6].
Oncology Targets: The electron-deficient chloro-imidazole system enables intercalation and enzymatic inhibition in cancer cells. Analogous structures demonstrate potent inhibition of dihydrofolate reductase in human colorectal carcinoma (HCT116), with IC₅₀ values reaching 4.53 μM [2]. The scaffold's planar configuration facilitates DNA minor groove binding, while its hydrogen-bonding profile targets ATP-binding sites in kinases [4] [7].
Antifungal Mechanisms: Hybrid derivatives impair ergosterol biosynthesis through lanosterol 14α-demethylase (CYP51) inhibition. The imidazole nitrogen coordinates the fungal cytochrome P450 heme iron, while the benzoic acid moiety interacts with apoprotein residues. Fluorescence microscopy confirms membrane damage in C. albicans upon treatment with structurally related benzimidazole-benzoic acid hybrids [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1